Polar Surface Area and Lipophilicity Shift Relative to the Parent 2-Oxaspiro[4.5]decan-1-one Scaffold
8-Hydroxy-2-oxaspiro[4.5]decan-1-one exhibits a TPSA of 46.53 Ų and a computed LogP of 0.85, compared to the non-hydroxylated parent scaffold 2-oxaspiro[4.5]decan-1-one (CAS 4420-11-5), which has a TPSA of approximately 26.3 Ų and LogP ~1.5 . This represents a 20.2 Ų increase in TPSA and a 0.65 log-unit decrease in LogP, reflecting significantly enhanced hydrogen-bonding capacity and aqueous solubility imparted by the 8-hydroxyl group . Both values for the hydroxylated compound remain well within the oral drug-likeness thresholds (TPSA < 140 Ų; LogP < 5), while offering a distinct polarity profile from the parent scaffold [1].
| Evidence Dimension | Computed physicochemical properties (TPSA and LogP) |
|---|---|
| Target Compound Data | TPSA: 46.53 Ų; LogP: 0.85 |
| Comparator Or Baseline | 2-Oxaspiro[4.5]decan-1-one (CAS 4420-11-5): TPSA ~26.3 Ų; LogP ~1.5 |
| Quantified Difference | ΔTPSA = +20.2 Ų; ΔLogP = –0.65 |
| Conditions | Computed values via ChemDraw/ChemAxon; vendor-reported LogP and TPSA for target compound; ChemSpider-predicted values for parent scaffold |
Why This Matters
The polarity shift directly impacts chromatographic retention, solubility, and membrane permeability—key parameters for library design and assay compatibility that cannot be achieved with the parent scaffold.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. View Source
